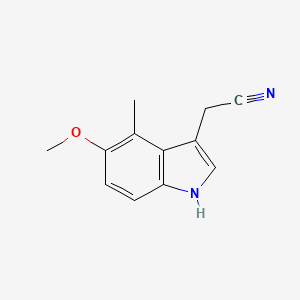
5-bromo-4-N-cyclopropylpyridine-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-4-N-cyclopropylpyridine-3,4-diamine is a chemical compound with the molecular formula C8H10BrN3 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position and a cyclopropyl group attached to the nitrogen at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-N-cyclopropylpyridine-3,4-diamine typically involves the bromination of pyridine derivatives followed by amination and cyclopropylation. One common method includes:
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated pyridine is then subjected to amination using ammonia or an amine source under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-4-N-cyclopropylpyridine-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized pyridine compounds.
Reduction: Reduced amine derivatives.
Applications De Recherche Scientifique
5-bromo-4-N-cyclopropylpyridine-3,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism by which 5-bromo-4-N-cyclopropylpyridine-3,4-diamine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The cyclopropyl group enhances its binding affinity and specificity, making it a valuable tool in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2,3-diaminopyridine: Similar structure but lacks the cyclopropyl group.
5-Bromo-4-methylpyridine-3,4-diamine: Contains a methyl group instead of a cyclopropyl group.
5-Bromo-3,4-diaminopyridine: Lacks the N4-cyclopropyl substitution.
Uniqueness
The presence of the cyclopropyl group in 5-bromo-4-N-cyclopropylpyridine-3,4-diamine imparts unique chemical and biological properties, such as increased stability and enhanced binding interactions, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
607372-29-2 |
|---|---|
Formule moléculaire |
C8H10BrN3 |
Poids moléculaire |
228.09 g/mol |
Nom IUPAC |
5-bromo-4-N-cyclopropylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H10BrN3/c9-6-3-11-4-7(10)8(6)12-5-1-2-5/h3-5H,1-2,10H2,(H,11,12) |
Clé InChI |
WGRQPFARKQZWGE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=C(C=NC=C2N)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-Dimethyl-1-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B8755255.png)

![4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol](/img/structure/B8755272.png)









![4-Chloro-1-(3-methylpyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B8755335.png)

